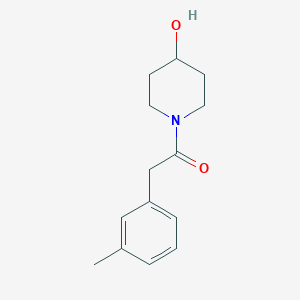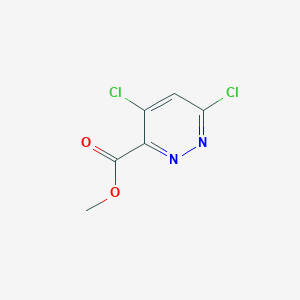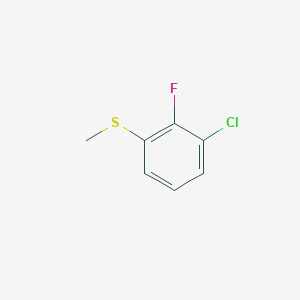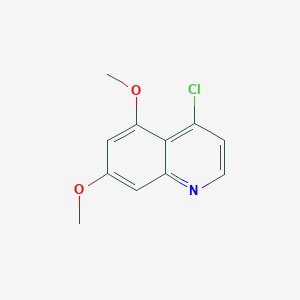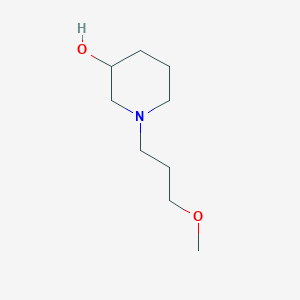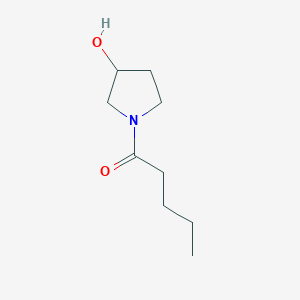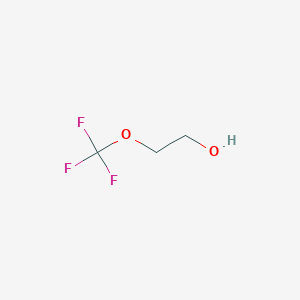![molecular formula C9H5Br2NO6 B1369653 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid CAS No. 66411-18-5](/img/structure/B1369653.png)
6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
Descripción general
Descripción
6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is a chemical compound .
Synthesis Analysis
The synthesis of this compound involves a solution of 6,7-dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.80 g, 5.33 mmol) in AcOH (27 mL). H2SO4 (18 mL) is added at 0 °C. Then HNO3 (671 mg, 10.6 mmol) is added dropwise at 0 °C. The mixture is then warmed to 25 °C for 2 hours .Molecular Structure Analysis
The molecular formula of this compound is C9H5Br2NO6 .Chemical Reactions Analysis
The compound can react with hydrogenchloride in water. It can also react with palladium 10% on activated carbon, hydrogen, and sodium carbonate in water at 50℃ for 16 hours. It can also react with palladium on activated charcoal, hydrogen, and sodium carbonate in water at 50℃ in an autoclave .Physical And Chemical Properties Analysis
The molecular weight of this compound is 382.94700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available from the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches
Various studies have focused on the synthesis of related compounds, demonstrating methodologies that can be applied to 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid. For instance, Yin Du-lin (2007) presented a synthesis method for nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, which shares a similar structural framework (Yin Du-lin, 2007).
Catalytic Applications
A study by Sravya et al. (2018) demonstrated the use of nano-TiO2/SiO2 catalysts in synthesizing α-aminophosphonates, starting from compounds structurally similar to this compound (Sravya et al., 2018).
Structural Analysis
Soundararajan et al. (1993) described the structure of 4-carboxy-2-nitrobenzeneboronic acid, providing insights into the structural aspects of similar nitro-substituted benzoic acids (Soundararajan et al., 1993).
Biological Applications
- Antimicrobial Activity: The study by Sravya et al. also investigated the antimicrobial activities of the synthesized α-aminophosphonates, highlighting the potential biological applications of compounds derived from this compound (Sravya et al., 2018).
Chemical Interactions and Reactions
Chemical Reactions
The reactions and interactions of compounds with similar structures, such as the synthesis of 8-aminoquinoline derivatives with nitro-substituted benzoic acids, were explored by Smith et al. (2001), providing a basis for understanding the chemical behavior of this compound (Smith et al., 2001).
Potential Applications in Medicinal Chemistry
Studies like those conducted by Boyle et al. (1986) on related compounds, such as 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, showcase the potential for developing analgesic agents from structurally similar compounds (Boyle et al., 1986).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
6,7-dibromo-5-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO6/c10-4-3(9(13)14)7-8(18-2-1-17-7)6(5(4)11)12(15)16/h1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGNUFUGOZHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C(=C2O1)C(=O)O)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608550 | |
| Record name | 6,7-Dibromo-8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66411-18-5 | |
| Record name | 6,7-Dibromo-8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

